N'-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE
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Overview
Description
N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, a hydroxyl group, and a triazine ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE typically involves a multi-step process. The initial step often includes the bromination of a suitable phenyl precursor, followed by the introduction of the ethoxy and hydroxyl groups through various substitution reactions. The final step involves the condensation of the brominated phenyl derivative with a triazine-containing hydrazide under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure the consistency and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The brominated phenyl group can be reduced to remove the bromine atom.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the brominated phenyl group would result in a de-brominated phenyl derivative.
Scientific Research Applications
N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the triazine ring are key structural features that enable the compound to bind to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
- N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)PROPANEHYDRAZIDE is unique due to the presence of both brominated and ethoxy functional groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN5O5/c1-2-26-11-6-8(5-9(16)13(11)23)7-17-20-12(22)4-3-10-14(24)18-15(25)21-19-10/h5-7,23H,2-4H2,1H3,(H,20,22)(H2,18,21,24,25)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYCKPJLIHXXDS-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)CCC2=NNC(=O)NC2=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CCC2=NNC(=O)NC2=O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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